2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
CAS No.: 5855-16-3
Cat. No.: VC8997989
Molecular Formula: C17H13NO3S3
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5855-16-3 |
|---|---|
| Molecular Formula | C17H13NO3S3 |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | 2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C17H13NO3S3/c19-15-14(10-12-7-4-8-23-12)24-17(22)18(15)13(16(20)21)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,20,21)/b14-10- |
| Standard InChI Key | YXNAFKSTVBIXPB-UVTDQMKNSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CS3)SC2=S |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Introduction
Structural Characteristics
Compounds with similar structures, such as thiazolidinones and thiophene derivatives, are known for their diverse biological activities. The presence of a thiazolidinone ring, which includes sulfur and nitrogen atoms, enhances reactivity and interaction with biological systems. The thiophene substituent adds to the compound's complexity and potential for biological activity.
| Structural Component | Description |
|---|---|
| Thiazolidinone Ring | Five-membered ring with sulfur and nitrogen atoms, contributing to reactivity and biological interactions. |
| Thiophene Substituent | Enhances chemical complexity and potential biological activity. |
| Phenylpropanoic Acid Moiety | Contributes to the compound's solubility and potential metabolic pathways. |
Synthesis and Reaction Conditions
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes often require careful control of reaction conditions, including temperature, solvent choice, and catalysts, to ensure high yields and purity of the final product.
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Starting Materials: Thiophene-2-carbaldehyde and rhodanine derivatives are commonly used in the synthesis of thiazolidinone-based compounds.
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Reaction Steps: Condensation reactions followed by modifications to introduce specific functional groups.
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Conditions: Controlled temperatures and pH levels are crucial for selectivity and yield.
Biological Activities and Applications
Thiazolidinone derivatives are known for their diverse biological activities, including potential therapeutic applications in medicinal chemistry. These compounds can interact with various biological targets, such as enzymes and receptors, which makes them promising candidates for drug development.
| Biological Activity | Potential Applications |
|---|---|
| Antioxidant Properties | Protection against oxidative stress. |
| Anti-inflammatory Effects | Treatment of inflammatory conditions. |
| Enzyme Inhibition | Targeted therapy for specific diseases. |
Research Findings and Future Directions
While specific research findings on 2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid are not available, compounds with similar structures have shown promising results in various biological assays. Further studies are needed to explore the potential therapeutic applications of this compound, focusing on its synthesis optimization, biological activity screening, and structure-activity relationship analysis.
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